molecular formula C16H19N3O3 B5368773 (5E)-5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5368773
M. Wt: 301.34 g/mol
InChI Key: VRHPEYPFYBTTOL-UHFFFAOYSA-N
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Description

(5E)-5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a diazinane ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of the diazinane ring and the introduction of the butan-2-yl and 2-methylphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(5E)-5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.

    Medicine: Research into its pharmacological properties may lead to the development of new drugs or treatments for various diseases.

    Industry: Its unique chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which (5E)-5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to various biological effects. Detailed studies on its mechanism of action can reveal the underlying pathways and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE apart is its specific combination of functional groups and the diazinane ring structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(butan-2-yliminomethyl)-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-4-11(3)17-9-12-14(20)18-16(22)19(15(12)21)13-8-6-5-7-10(13)2/h5-9,11,21H,4H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHPEYPFYBTTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=CC1=C(N(C(=O)NC1=O)C2=CC=CC=C2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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